molecular formula C11H14ClFN2O B1389807 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride CAS No. 1185294-45-4

3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride

Cat. No.: B1389807
CAS No.: 1185294-45-4
M. Wt: 244.69 g/mol
InChI Key: DFJWOUDBSGXQOQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-piperazino)-benzaldehyde hydrochloride (CAS: 1185294-45-4) is a fluorinated benzaldehyde derivative featuring a piperazine ring at the 4-position of the aromatic core and a fluorine atom at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The aldehyde group provides a reactive site for further chemical modifications, such as condensations or Schiff base formations, which are critical in medicinal chemistry for prodrug design or targeted delivery systems .

Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14;/h1-2,7-8,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWOUDBSGXQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185294-45-4
Record name Benzaldehyde, 3-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with piperazine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Fluoro-4-(1-piperazino)-benzoic acid.

    Reduction: 3-Fluoro-4-(1-piperazino)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Piperazine vs. Piperidine Derivatives
  • 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde :
    • Replaces the piperazine ring with a piperidine moiety (a six-membered ring with one nitrogen atom).
    • Reduced hydrogen-bonding capacity compared to piperazine due to the absence of a second nitrogen.
    • Increased lipophilicity due to the methyl group on the piperidine ring .
Aromatic Substituent Variations
  • 3-Fluoro-4-(1-naphthylmethoxy)aniline: Substitutes the piperazino group with a naphthylmethoxy group.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Features chlorophenyl and chloropropyl groups instead of the benzaldehyde moiety.

Pharmacological and Physicochemical Properties

Property 3-Fluoro-4-(1-piperazino)-benzaldehyde HCl 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Solubility High (due to HCl salt) Moderate (free base) Low (chlorinated groups increase lipophilicity)
Reactive Site Aldehyde (for condensations) Aldehyde None (stable substituents)
Potential Applications Medicinal chemistry intermediate Synthetic intermediate CNS drug candidate

Biological Activity

3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C11H14ClFN2O
  • Molecular Weight : 244.7 g/mol
  • CAS Number : 1185294-45-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.

Proposed Mechanisms:

  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
  • Enzyme Interaction : Early studies indicate that it could inhibit specific enzymes involved in metabolic processes, although detailed investigations are required to elucidate these interactions further.

Biological Activity

Research has identified several areas where this compound exhibits notable biological activity:

  • Antidepressant Potential : Preliminary studies suggest that compounds with similar structures have shown efficacy in animal models for depression, indicating that this compound may also possess antidepressant properties.
  • Analgesic Effects : There is evidence supporting its potential as an analgesic agent, which may be linked to its interaction with pain perception pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
4-(1-Piperazinyl)benzaldehydeAryl aldehydeLacks fluorine substitution
3-Fluoro-4-(2-piperidinyl)benzaldehydeAryl aldehydeDifferent nitrogen ring structure

The fluorine substitution in this compound may enhance lipophilicity, potentially improving its ability to cross the blood-brain barrier compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Pharmacological Screening : In vitro assays have demonstrated that compounds with similar structures can exhibit varying degrees of activity at mu-opioid receptors. This suggests that this compound may interact with opioid pathways, which are crucial for pain modulation.
  • Analytical Techniques : Techniques such as Differential Scanning Calorimetry (DSC) have been employed to analyze the thermal stability of related compounds, providing insights into their polymorphic behavior and stability under physiological conditions.
  • Mechanistic Studies : Initial findings indicate that this compound may modulate signaling pathways involved in pain perception and inflammation. Further research is necessary to delineate the specific pathways through which it exerts its effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride
Reactant of Route 2
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3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride

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